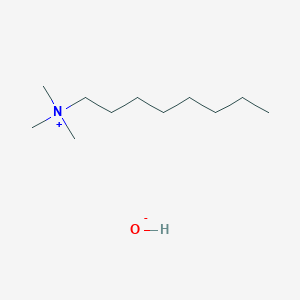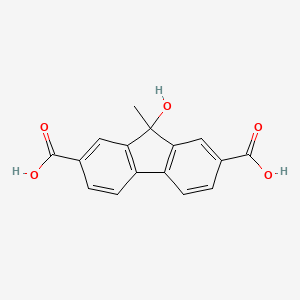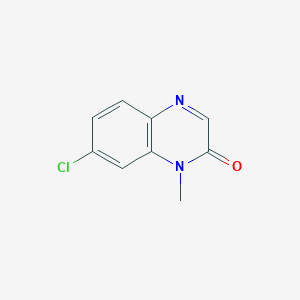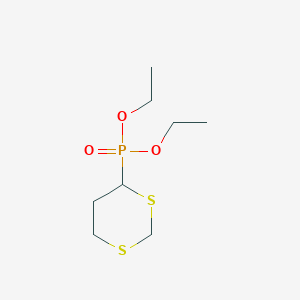
Phosphonicacid,P-1,3-dithian-2-yl-,diethylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, P-1,3-dithian-2-yl-, diethyl ester is a chemical compound with the molecular formula C8H17O3PS2 and a molecular weight of 256.32 g/mol . . This compound is characterized by the presence of a phosphonic acid group attached to a 1,3-dithiane ring, with two ethyl ester groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, P-1,3-dithian-2-yl-, diethyl ester typically involves the reaction of 1,3-dithiane with diethyl phosphite under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the 1,3-dithiane, followed by the addition of diethyl phosphite . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, P-1,3-dithian-2-yl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and strong bases are typically employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, P-1,3-dithian-2-yl-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of phosphonic acid, P-1,3-dithian-2-yl-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong bonds with metal ions and active sites of enzymes, influencing their activity. The 1,3-dithiane ring provides stability and enhances the compound’s reactivity in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (1,3-dithian-2-yl)phosphonate: Similar in structure but may have different substituents.
(1,3-Dithian-2-yl)trimethylsilane: Contains a trimethylsilyl group instead of the phosphonic acid group.
Uniqueness
Phosphonic acid, P-1,3-dithian-2-yl-, diethyl ester is unique due to its combination of a phosphonic acid group and a 1,3-dithiane ring. This structure imparts specific chemical properties, such as high reactivity and stability, making it valuable in various applications .
Eigenschaften
Molekularformel |
C8H17O3PS2 |
|---|---|
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
4-diethoxyphosphoryl-1,3-dithiane |
InChI |
InChI=1S/C8H17O3PS2/c1-3-10-12(9,11-4-2)8-5-6-13-7-14-8/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
KCZICHLPHFUQDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1CCSCS1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]-](/img/structure/B13144193.png)
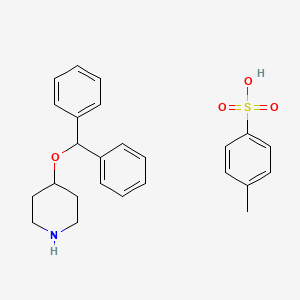
![7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B13144208.png)
![6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid](/img/structure/B13144214.png)
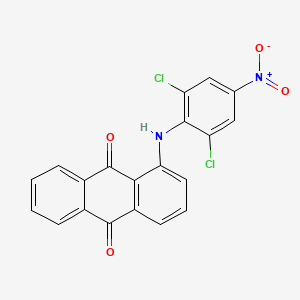
![[1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid](/img/structure/B13144223.png)
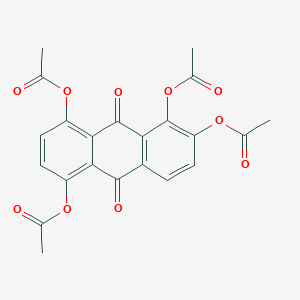

![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13144241.png)
![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)
![3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one](/img/structure/B13144263.png)
